N-Butyl-4-((1-oxobutyl)amino)pentanamide

LOXL2 inhibition Lysyl oxidase Cancer metastasis

N-Butyl-4-((1-oxobutyl)amino)pentanamide (CAS 82024-14-4), also cataloged as 4-(butanoylamino)-N-butylpentanamide , is a synthetic small molecule (C13H26N2O2, MW 242.36) belonging to the N-substituted butyramide class. Its structure features two distinct amide bonds—a butyramido group attached to a pentanamide backbone—that define its pharmacophoric identity.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 82024-14-4
Cat. No. B12673437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4-((1-oxobutyl)amino)pentanamide
CAS82024-14-4
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCC(C)NC(=O)CCC
InChIInChI=1S/C13H26N2O2/c1-4-6-10-14-12(16)9-8-11(3)15-13(17)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17)
InChIKeyZTQOIIBCRDNYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-((1-oxobutyl)amino)pentanamide (CAS 82024-14-4): Chemical Identity and Procurement Baseline


N-Butyl-4-((1-oxobutyl)amino)pentanamide (CAS 82024-14-4), also cataloged as 4-(butanoylamino)-N-butylpentanamide , is a synthetic small molecule (C13H26N2O2, MW 242.36) belonging to the N-substituted butyramide class. Its structure features two distinct amide bonds—a butyramido group attached to a pentanamide backbone—that define its pharmacophoric identity. Patents classify this scaffold among compounds possessing analgesic and antihypertensive properties [1]. The compound is supplied by specialty chemical vendors for research use, though comprehensive physicochemical characterization and biological profiling remain limited in the public domain.

Why Generic Substitution Fails for N-Butyl-4-((1-oxobutyl)amino)pentanamide (82024-14-4)


In-class N-substituted butyramide derivatives cannot be assumed interchangeable without experimental verification. The specific substitution pattern—N-butyl terminal group combined with a butyrylamino-branched pentanamide core—creates a unique hydrogen-bonding topology and steric profile that governs target engagement [1]. Minor homologation (e.g., N-propyl or N-pentyl variants) or branching alterations can substantially shift selectivity across amine oxidase isoforms, GABA transporters, or other recognition sites. The evidence below demonstrates that quantifiable differences in inhibitory potency exist even among closely related analogs, making blind substitution a material risk for procurement decisions in drug discovery or pharmacological studies.

Quantitative Differentiation Evidence for N-Butyl-4-((1-oxobutyl)amino)pentanamide (82024-14-4)


LOXL2 Inhibitory Potency: N-Butyl-4-((1-oxobutyl)amino)pentanamide vs. Structural Analogs

In recombinant LOXL2 enzyme assays, N-Butyl-4-((1-oxobutyl)amino)pentanamide achieved an IC50 of 1,000 nM, demonstrating measurable inhibition [1]. By contrast, a closely related analog (Compound 3a, an aminomethylthiazole-based LOXL2 inhibitor) exhibited an IC50 of 176 nM (~5.7-fold more potent), while BAPN (β-aminopropionitrile), a classic LOX/LOXL inhibitor, showed an IC50 of 665 nM (~1.5-fold weaker) [2]. This positions the target compound as a moderate-potency LOXL2 ligand, structurally distinct from both the thiazole chemotype and the small-molecule nitrile comparator.

LOXL2 inhibition Lysyl oxidase Cancer metastasis Fibrosis

LOXL3 vs. LOXL2 Selectivity Profile of N-Butyl-4-((1-oxobutyl)amino)pentanamide

Against recombinant human LOXL3, the target compound exhibited an IC50 of 2,100 nM, representing approximately 2.1-fold selectivity for LOXL2 over LOXL3 [1]. This contrasts with BAPN, which preferentially inhibits LOXL3 (IC50 = 310 nM) over LOXL2 (IC50 = 665 nM), and Compound 3a, which shows marked LOXL2 preference (LOXL2 IC50 = 176 nM vs. LOXL3 IC50 = 13,490 nM, ~77-fold selective) [2]. The target compound demonstrates a balanced, low-selectivity profile between LOXL2 and LOXL3, distinct from both comparators.

LOXL3 inhibition Isoform selectivity Lysyl oxidase homolog 3 Fibrosis

LOXL4 Counter-Screening: Minimal Off-Target Liability for N-Butyl-4-((1-oxobutyl)amino)pentanamide

The target compound showed negligible inhibition of recombinant human LOXL4 (IC50 > 100,000 nM), translating to a >100-fold selectivity window over LOXL2 and >47-fold over LOXL3 [1]. This LOXL4-sparing profile is not universally shared; certain LOXL2 inhibitors also potently inhibit LOXL4. This clean counter-screening result supports the compound's utility as a tool for dissecting LOXL2/LOXL3-mediated biology without confounding LOXL4 activity.

LOXL4 inhibition Counter-screening Selectivity Amine oxidase

GABA Transporter and Receptor Profiling: Differentiation from GABAergic Chemical Probes

The compound exhibits weak binding to human GAT1 (Ki = 1,100 nM) and is essentially inactive at human BGT1 (IC50 > 100,000 nM) [1][2]. At GABA-A receptors, it shows marginal agonist activity at α1β2γ2 (EC50 = 48,000 nM) and α5β2γ2 (EC50 = 8,320 nM) subtypes [3][4]. This weak GABAergic profile contrasts with potent and selective GAT1 inhibitors (e.g., tiagabine, IC50 ~67 nM) and benzodiazepine-site ligands, confirming the compound does not function as a CNS-active GABA modulator at pharmacologically relevant concentrations.

GAT1 GABA transporter BGT1 GABA-A receptor CNS

Chemical Stability and Structural Integrity: N-Butyl-4-((1-oxobutyl)amino)pentanamide vs. Hydrolysis-Prone Analogs

The compound contains two secondary amide bonds: a butyramido linkage and an N-butyl pentanamide. Secondary amides generally exhibit superior hydrolytic stability compared to primary amides or ester-containing analogs . While no accelerated stability study specific to this compound was identified, the dual secondary amide architecture predicts a longer shelf-life under standard storage conditions (desiccated, -20°C) relative to compounds containing labile ester or primary amide functionalities. This is a class-level inference based on well-established amide bond stability principles.

Chemical stability Amide bond Hydrolysis resistance Storage Procurement

Patent Landscape: N-Butyl-4-((1-oxobutyl)amino)pentanamide as a Member of the N-Substituted Butyramide Analgesic/Antihypertensive Class

The compound falls within the generic Markush structure of EP 0225292 and US 5,024,130, which claim N-substituted butyramide derivatives as analgesics and antihypertensives [1][2]. The patent discloses that compounds of this class exhibit pharmacological activity in pain and blood pressure models, though specific in vivo data for the exact compound (82024-14-4) were not located in the public excerpts. This patent linkage provides a regulatory and intellectual property context that distinguishes it from non-patented analogs lacking documented therapeutic rationale.

Analgesic Antihypertensive Butyramide Patent Pharmacological class

Optimal Research and Procurement Application Scenarios for N-Butyl-4-((1-oxobutyl)amino)pentanamide (82024-14-4)


LOXL2/LOXL3 Dual Inhibition Tool for Fibrosis Mechanism Studies

With balanced micromolar potency against LOXL2 (IC50 1,000 nM) and LOXL3 (IC50 2,100 nM) and minimal LOXL4 activity (IC50 > 100,000 nM) [1], this compound is suited as a pharmacological tool to probe the combined role of LOXL2 and LOXL3 in collagen cross-linking and fibrotic disease models, where LOXL4 confounding is undesirable. It is not a potent lead but a starting point for dual inhibition studies.

Negative Control for GABAergic Off-Target Profiling

The compound's weak activity at GAT1 (Ki 1,100 nM), BGT1 (IC50 > 100,000 nM), and GABA-A receptor subtypes (EC50 > 8,000 nM) [2] qualifies it as a negative control in assays designed to detect GABAergic off-target effects of novel chemical entities, particularly when screening compounds with structural similarity to GABA modulators.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Analgesic Programs

As a member of the N-substituted butyramide class with patent-documented analgesic potential [3], this compound can serve as a reference scaffold for medicinal chemistry campaigns aiming to optimize potency at pain targets while monitoring selectivity against LOXL isoforms and GABA transporters. Its modular amide linkages facilitate systematic analog synthesis.

Procurement for Chemical Stability Benchmarking Studies

The dual secondary amide architecture provides a class-level stability advantage . This compound can be used as a stable amide benchmark in comparative degradation studies against ester-containing or primary amide analogs, helping establish storage and handling protocols for amide-rich compound libraries.

Quote Request

Request a Quote for N-Butyl-4-((1-oxobutyl)amino)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.